molecular formula C10H13NO5S B375170 N-[(4-Ethoxyphenyl)sulfonyl]glycine CAS No. 568555-21-5

N-[(4-Ethoxyphenyl)sulfonyl]glycine

Cat. No.: B375170
CAS No.: 568555-21-5
M. Wt: 259.28g/mol
InChI Key: XJIQFMHJWKKCRK-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)sulfonyl]glycine is a glycine derivative characterized by the presence of an ethoxyphenyl group and a sulfonyl group attached to the glycine molecule. This compound is known for its high purity and is widely referenced in scientific literature .

Scientific Research Applications

N-[(4-Ethoxyphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethoxyphenyl)sulfonyl]glycine typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxyphenyl)sulfonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-Ethoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group and sulfonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate enzymatic activities and influence biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)sulfonyl]glycine
  • N-[(4-Methylphenyl)sulfonyl]glycine
  • N-[(4-Chlorophenyl)sulfonyl]glycine

Uniqueness

N-[(4-Ethoxyphenyl)sulfonyl]glycine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-2-16-8-3-5-9(6-4-8)17(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIQFMHJWKKCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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